Detailed analyses of the molecular structure of 3-Methylthiophene-2-carbaldehyde oxime, or closely related derivatives, have been conducted using techniques such as X-ray crystallography and spectroscopic methods, including NMR and IR. [, ] These studies have provided insights into bond lengths, bond angles, and the overall conformation of the molecule.
3-Methylthiophene-2-carbaldehyde oxime can participate in several chemical reactions. One significant application is its use in intramolecular nitrile oxide cycloaddition reactions. [] This reaction allows for the synthesis of complex heterocyclic compounds, showcasing the versatility of 3-Methylthiophene-2-carbaldehyde oxime as a building block in organic synthesis.
Furthermore, 3-Methylthiophene-2-carbaldehyde oxime has been identified as a product in the Maillard reaction between glutathione and reducing sugars. [] This reaction, crucial in food chemistry and flavor development, highlights the potential role of 3-Methylthiophene-2-carbaldehyde oxime in generating specific aroma profiles.
While the specific mechanism of action of 3-Methylthiophene-2-carbaldehyde oxime is not extensively discussed in the provided literature, its role in various chemical reactions suggests potential mechanisms. For instance, in the intramolecular nitrile oxide cycloaddition reaction, the oxime group likely acts as a precursor to the reactive nitrile oxide intermediate. []
Organic Synthesis: It serves as a crucial building block for synthesizing more complex heterocyclic compounds. [] For example, it's employed in creating pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via intramolecular nitrile oxide cycloaddition. []
Herbicide Development: Methiozolin, a derivative of 3-Methylthiophene-2-carbaldehyde oxime, has been investigated for its potential as a herbicide. [] Studies on methiozolin showcased its effectiveness in weed control, suggesting a potential avenue for developing new herbicides. []
Food Chemistry: Its identification as a product in the Maillard reaction between glutathione and reducing sugars suggests a potential role in flavor and aroma development in food products. []
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